- Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Copper-Mediated Reductive Coupling and Decarboxylation, Asian Journal of Organic Chemistry, 2015, 4(11), 1262-1264
Cas no 913091-98-2 (6-(difluoromethyl)pyridine-3-carboxylic acid)
6-(difluoromethyl)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-(difluoromethyl)-3-Pyridinecarboxylic acid
- 6-(difluoromethyl)pyridine-3-carboxylic acid
- 6-(Difluoromethyl)-3-pyridinecarboxylic acid (ACI)
- 6-(Difluoromethyl)nicotinic acid
- AKOS023600970
- YRYYIHGIWKUSPG-UHFFFAOYSA-N
- SCHEMBL22436933
- SY123317
- Z1255375051
- 6-?(difluoromethyl)?nicotinic acid
- EN300-148384
- AS-54923
- AB71409
- TQU0368
- CS-0094705
- 6-Difluoromethyl-nicotinic acid
- 913091-98-2
- DTXSID20717845
- W11081
- 6-(Difluoromethyl)-3-pyridinecarboxylicacid
- MFCD16621992
-
- MDL: MFCD16621992
- Inchi: 1S/C7H5F2NO2/c8-6(9)5-2-1-4(3-10-5)7(11)12/h1-3,6H,(H,11,12)
- InChI Key: YRYYIHGIWKUSPG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C(F)F)=NC=1)O
Computed Properties
- Exact Mass: 173.02883473g/mol
- Monoisotopic Mass: 173.02883473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 50.2Ų
6-(difluoromethyl)pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D591030-10mg |
6-(difluoromethyl)pyridine-3-carboxylic acid |
913091-98-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D591030-50mg |
6-(difluoromethyl)pyridine-3-carboxylic acid |
913091-98-2 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D591030-100mg |
6-(difluoromethyl)pyridine-3-carboxylic acid |
913091-98-2 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM318208-1g |
6-(Difluoromethyl)-3-pyridinecarboxylic acid |
913091-98-2 | 95% | 1g |
$693 | 2021-08-18 | |
| Fluorochem | 075121-250mg |
6-(Difluoromethyl)-3-pyridinecarboxylic acid |
913091-98-2 | 95% | 250mg |
£255.00 | 2022-03-01 | |
| Fluorochem | 075121-1g |
6-(Difluoromethyl)-3-pyridinecarboxylic acid |
913091-98-2 | 95% | 1g |
£635.00 | 2022-03-01 | |
| Apollo Scientific | PC910663-250mg |
6-(Difluoromethyl)nicotinic acid |
913091-98-2 | 250mg |
£128.00 | 2025-02-22 | ||
| Apollo Scientific | PC910663-1g |
6-(Difluoromethyl)nicotinic acid |
913091-98-2 | 1g |
£343.00 | 2025-02-22 | ||
| eNovation Chemicals LLC | D767726-100mg |
6-(difluoromethyl)nicotinic acid |
913091-98-2 | 95% | 100mg |
$95 | 2024-06-06 | |
| eNovation Chemicals LLC | D767726-250mg |
6-(difluoromethyl)nicotinic acid |
913091-98-2 | 95% | 250mg |
$155 | 2024-06-06 |
6-(difluoromethyl)pyridine-3-carboxylic acid Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, < 25 °C
1.3 Reagents: Phosphoric acid Solvents: N-Methyl-2-pyrrolidone ; rt → 110 °C; 2 h, 110 °C; 110 °C → 15 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10
- Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Copper-Mediated Reductive Coupling and Decarboxylation, Asian Journal of Organic Chemistry, 2015, 4(11), 1262-1264
Production Method 3
1.2 Reagents: Monopotassium phosphate Solvents: Ethyl acetate ; < 30 °C; 0.5 h, 25 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 min, < 25 °C; 1 h, rt; rt → 10 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, < 25 °C
2.3 Reagents: Phosphoric acid Solvents: N-Methyl-2-pyrrolidone ; rt → 110 °C; 2 h, 110 °C; 110 °C → 15 °C
2.4 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10
- Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Copper-Mediated Reductive Coupling and Decarboxylation, Asian Journal of Organic Chemistry, 2015, 4(11), 1262-1264
6-(difluoromethyl)pyridine-3-carboxylic acid Raw materials
- 6-bromopyridine-3-carboxylic acid
- ethyl 2-bromo-2,2-difluoroacetate
- 6-(2-Ethoxy-1,1-difluoro-2-oxoethyl)nicotinic acid
6-(difluoromethyl)pyridine-3-carboxylic acid Preparation Products
6-(difluoromethyl)pyridine-3-carboxylic acid Suppliers
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Additional information on 6-(difluoromethyl)pyridine-3-carboxylic acid
6-(Difluoromethyl)Pyridine-3-Carboxylic Acid (CAS No. 913091-98-2)
6-(Difluoromethyl)Pyridine-3-Carboxylic Acid, also known by its CAS registry number 913091-98-2, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and biological activities. The structure of 6-(Difluoromethyl)Pyridine-3-Carboxylic Acid comprises a pyridine ring substituted with a difluoromethyl group at the 6-position and a carboxylic acid group at the 3-position. This combination of functional groups imparts the compound with a range of reactivity and selectivity, making it an attractive target for researchers and industry professionals.
The synthesis of 6-(Difluoromethyl)Pyridine-3-Carboxylic Acid typically involves multi-step processes that include nucleophilic substitution, oxidation, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly improve the yield and purity of the product. These methods not only reduce the environmental footprint but also align with the growing demand for sustainable chemical processes in the industry.
6-(Difluoromethyl)Pyridine-3-Carboxylic Acid has garnered considerable attention in the pharmaceutical sector due to its potential as a building block for drug development. The compound's ability to act as a bioisostere or a prodrug precursor makes it valuable in designing molecules with improved pharmacokinetic profiles. Recent studies have explored its role in inhibiting enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings suggest that derivatives of this compound could serve as lead compounds for developing treatments for Alzheimer's disease and other related conditions.
In addition to its pharmaceutical applications, 6-(Difluoromethyl)Pyridine-3-Carboxylic Acid has shown promise in agrochemical research. Its ability to modulate plant growth regulators and pest control agents has been extensively studied. For example, derivatives of this compound have been reported to exhibit potent activity against phytopathogenic fungi, making them potential candidates for fungicide development. Furthermore, recent research has highlighted its role in enhancing crop resilience under stress conditions such as drought and salinity.
The unique electronic properties of 6-(Difluoromethyl)Pyridine-3-Carboxylic Acid also make it an interesting candidate for materials science applications. Its ability to act as a ligand in metalloorganic frameworks (MOFs) and coordination polymers has been explored for applications in gas storage, catalysis, and sensing technologies. Recent studies have demonstrated that incorporating this compound into MOFs can significantly enhance their selectivity and stability under harsh operating conditions.
The toxicological profile of 6-(Difluoromethyl)Pyridine-3-Carboxylic Acid has been evaluated in several recent studies to ensure its safe use in various applications. Acute toxicity studies indicate that the compound exhibits low toxicity when administered at therapeutic doses, which is promising for its potential use in drug development. However, further long-term toxicity studies are required to fully understand its safety profile.
In conclusion, 6-(Difluoromethyl)Pyridine-3-Carboxylic Acid (CAS No. 913091-98-2) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, it is expected to play an increasingly important role in addressing global challenges in health, agriculture, and materials science.
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